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Compound of Interest

Compound Name: H-Pro-Val-OH

Cat. No.: B1679181 Get Quote

This guide provides a comparative analysis of the spectroscopic data for the dipeptide H-Pro-
Val-OH, intended for researchers, scientists, and professionals in drug development. The guide

outlines expected spectroscopic characteristics and compares them with the related dipeptide

H-Ala-Val-OH to aid in the validation of experimental data. The data presented is a combination

of predicted values and available experimental data, and should be used as a reference for

empirical validation.

Overview of Spectroscopic Techniques for Peptide
Characterization
The structural elucidation and confirmation of peptides like H-Pro-Val-OH rely on a suite of

spectroscopic techniques. The most common and powerful of these are Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Each technique provides unique and complementary information about the molecule's

structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the chemical environment of individual hydrogen and carbon atoms,

respectively. Chemical shifts, coupling constants, and peak integrations help to piece

together the molecular structure.

Mass Spectrometry (MS): This technique provides the accurate molecular weight of the

peptide and, through fragmentation analysis (MS/MS), can be used to determine the amino
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acid sequence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific

functional groups within the molecule, such as amide bonds, carboxylic acids, and amines,

by detecting their characteristic vibrational frequencies.

Comparative Spectroscopic Data
The following tables summarize the expected and available spectroscopic data for H-Pro-Val-
OH and the comparative dipeptide H-Ala-Val-OH.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in D₂O)

Proton Assignment
H-Pro-Val-OH

(Predicted δ, ppm)

H-Ala-Val-OH

(Typical δ, ppm)
Multiplicity

Proline Residue

α-CH ~4.1-4.3 - Doublet of Doublets

β-CH₂ ~2.0-2.3 - Multiplet

γ-CH₂ ~1.9-2.1 - Multiplet

δ-CH₂ ~3.2-3.4 - Multiplet

Alanine Residue

α-CH - ~3.8-4.0 Quartet

β-CH₃ - ~1.4-1.5 Doublet

Valine Residue

α-CH ~3.9-4.1 ~3.9-4.1 Doublet

β-CH ~2.1-2.3 ~2.1-2.3 Multiplet

γ-CH₃ ~0.9-1.1 ~0.9-1.1 Doublet

γ'-CH₃ ~0.9-1.1 ~0.9-1.1 Doublet
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Note: Predicted ¹H NMR data for H-Pro-Val-OH is based on computational models from

sources like the Human Metabolome Database. Typical shifts for H-Ala-Val-OH are based on

established values for amino acid residues in peptides.

Table 2: ¹³C NMR Spectroscopic Data (Experimental/Predicted Shifts in D₂O)

Carbon Assignment
H-Pro-Val-OH (Predicted δ,

ppm)

H-Ala-Val-OH (Experimental

δ, ppm)

Proline Residue

Carbonyl (C=O) ~175-178 -

α-CH ~60-63 -

β-CH₂ ~29-32 -

γ-CH₂ ~24-27 -

δ-CH₂ ~47-50 -

Alanine Residue

Carbonyl (C=O) - 176.9

α-CH - 51.5

β-CH₃ - 18.3

Valine Residue

Carbonyl (C=O) ~178-181 179.8

α-CH ~59-62 60.2

β-CH ~30-33 31.5

γ-CH₃ ~18-20 19.5

γ'-CH₃ ~18-20 19.1

Note: While a ¹³C NMR spectrum for H-Pro-Val-OH in D₂O has been noted, the specific peak

list is not readily available.[1] The experimental data for H-Ala-Val-OH is sourced from

ChemicalBook.
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Table 3: Mass Spectrometry Data

Parameter H-Pro-Val-OH H-Ala-Val-OH

Molecular Formula C₁₀H₁₈N₂O₃ C₈H₁₆N₂O₃

Molecular Weight 214.26 g/mol 188.22 g/mol

Monoisotopic Mass 214.1317 u 188.1161 u

Expected [M+H]⁺ 215.1390 189.1234

Key Fragments (m/z)
116.07 (Pro), 100.09 (Val),

70.07 (Pro immonium)

90.08 (Ala), 100.09 (Val),

44.05 (Ala immonium)

Table 4: Infrared (IR) Spectroscopy Data

Vibrational Mode

H-Pro-Val-OH

(Expected

Wavenumber, cm⁻¹)

H-Ala-Val-OH

(Expected

Wavenumber, cm⁻¹)

Appearance

O-H Stretch

(Carboxylic Acid)
2500-3300 2500-3300 Very Broad

N-H Stretch (Amine) 3000-3300 3000-3300 Medium, Broad

C-H Stretch (Aliphatic) 2850-2960 2850-2960 Medium-Strong

C=O Stretch

(Carboxylic Acid)
1700-1725 1700-1725 Strong

Amide I (C=O Stretch) 1630-1680 1630-1680 Strong

Amide II (N-H Bend) 1510-1570 1510-1570 Medium-Strong

C-N Stretch 1020-1250 1020-1250 Medium

Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are

standard protocols for the spectroscopic analysis of dipeptides.
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3.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a deuterated solvent

(e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A

larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and setting the reference (e.g., TMS or a residual solvent peak).

3.2 Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 pmol/µL) in a

suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile

with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated

molecule [M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced

dissociation (CID) to obtain a product ion spectrum. This will reveal the characteristic

fragment ions of the peptide.

Data Analysis: Analyze the spectra to confirm the molecular weight and interpret the

fragmentation pattern to confirm the amino acid sequence.

3.3 Infrared (IR) Spectroscopy
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Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount

of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,

for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly

onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or KBr pellet should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the dipeptide.

Visualizations
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Caption: Workflow for the spectroscopic validation of H-Pro-Val-OH.

4.2 Logical Relationships in Spectroscopic Data
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Caption: Relationship between spectroscopic techniques and structural information for H-Pro-
Val-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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